molecular formula C7H7BrO2 B1446849 3-Bromo-2-(hydroxymethyl)phenol CAS No. 96911-26-1

3-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B1446849
CAS No.: 96911-26-1
M. Wt: 203.03 g/mol
InChI Key: URVBYANBZXJPEM-UHFFFAOYSA-N
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Description

3-Bromo-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7BrO2 . It is used for Suzuki-Miyaura coupling reaction and in the synthesis of pentacyclic building block benzodibenzofuranquinone .


Synthesis Analysis

The synthesis of this compound has been carried out using theoretical quantum-mechanical calculations and experimental spectroscopic methods . The molecular structure of the compound was confirmed using NMR and FTIR .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of a gold (III) complex in the presence of BBHMP and m-nitroaniline .

Scientific Research Applications

Synthesis and Analysis in Chemistry

In the field of chemistry, 3-Bromo-2-(hydroxymethyl)phenol has been utilized in the synthesis and analysis of various compounds. For instance, it played a role in the synthesis and spectral analysis of a gold(III) complex, in combination with 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline. This complex was characterized using several spectral and thermal measurements, revealing insights into the optimal conditions for such reactions and the nature of the complexation reaction (Altun & Yoruç, 2019).

Gold Catalysis and Phenol Synthesis

Another significant application of this compound is in gold catalysis for phenol synthesis. A study examined the effect of different substituents, including bromo and hydroxymethyl groups, on the furan ring of substrates in this process. This research provided valuable insights into how these substituents impact the synthesis and the products obtained (Hashmi et al., 2006).

Electronic Encapsulation Applications

In the realm of material science, specifically in electronic encapsulation applications, compounds like 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether, which incorporate a meta-bromo-phenol moiety similar to this compound, have demonstrated exceptional hydrolytic and thermal stability. This stability is particularly noteworthy in comparison to conventional epoxies, highlighting the potential of bromo-phenol moieties in enhancing device reliability while providing fire retardancy properties (Wang & Mendoza, 1991).

Hyperbranched Polymer Synthesis

This compound and its derivatives are also instrumental in polymer chemistry. For example, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, has been used in the one-pot synthesis of hyperbranched polyethers. This showcases the compound's utility in creating polymers with a large number of phenolic hydroxyl groups, which can be further modified for various applications (Uhrich et al., 1992).

Mechanism of Action

While the specific mechanism of action for 3-Bromo-2-(hydroxymethyl)phenol is not well-documented, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

The safety data sheet for 3-Bromo-2-(hydroxymethyl)phenol suggests that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Properties

IUPAC Name

3-bromo-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVBYANBZXJPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-hydroxybenzaldehyde (3.8 g, 18.91 mmol, 1 eq.) in a mixture of THF and MeOH (4/1, 25 mL) was added NaBH4 (1.4 g, 37.81 mmol, 1.5 eq.) at rt portion-wise. Upon the completion of addition, the mixture was continued to stir at rt for 30 min. The mixture was quenched with HCl (4 N) and extracted with EtOAC twice. The combined organic layer was dried over Na2SO4, concentrated, and purified on silica gel using 25% EtOAc/hexanes as eluent to give 3-bromo-2-(hydroxymethyl)phenol (2.3 g, 60%) as a colorless oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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